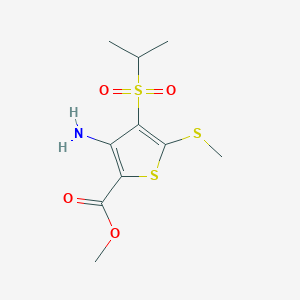

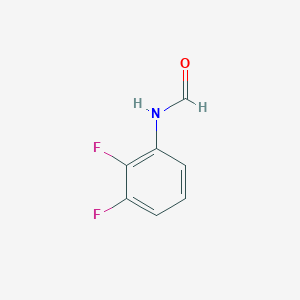

Methyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar thiophene derivatives involves multi-step chemical reactions that include halogenation, alkylation, and cyclization processes. For instance, methyl 3-hydroxythiophene-2-carboxylate undergoes halogenation followed by reaction with alcohols to yield diols, which can be further processed to give dialkoxythiophene-2-carboxylic acids. These acids serve as precursors for the synthesis of thiotetronic and α-halogenothiotetronic acids through decarboxylation and dealkylation reactions (Corral & Lissavetzky, 1984).

Molecular Structure Analysis

Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a related compound, has a molecular structure characterized by a thiophene ring substituted with an amino group and a methyl ester group. The crystal structure is stabilized by intra- and intermolecular N-H···O hydrogen bonds, indicating the importance of these interactions in defining the spatial arrangement of the molecule (Vasu et al., 2004).

Chemical Reactions and Properties

The chemical reactivity of thiophene derivatives is highlighted by their participation in substitution reactions. For example, the formylation of thieno[3,4-b]thiophene leads to a mixture of formyl-substituted products, showcasing the reactivity of the thiophene ring towards electrophilic substitution (Wynberg & Feijen, 2010).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Thiophene derivatives have been extensively studied for their chemical reactivity and potential applications in organic synthesis. For example, the synthesis of thiophene analogues, focusing on their potential carcinogenicity and environmental fate, has been explored to understand their structural and biological activity profiles (J. Ashby et al., 1978). Moreover, the development of substituted acyl thioureas and acyl thiosemicarbazides from acyl isothiocyanates, highlighting their applications as ligands and in biological activity, demonstrates the versatility of sulfur-containing compounds in synthesis and potential drug development (O. Kholodniak, S. Kovalenko, 2022).

Biological Activities and Applications

Thiophene derivatives exhibit a wide range of biological activities, which can include antimicrobial, anticancer, and antiviral effects. The exploration of branched chain aldehydes derived from amino acids, for instance, underscores the significance of sulfur-containing compounds in flavor chemistry and food technology (B. Smit, W. Engels, G. Smit, 2009). Furthermore, the study of chlorogenic acid, a bioactive compound found in coffee, exemplifies the pharmacological potential of natural sulfur-containing compounds in antioxidant, cardioprotective, and neuroprotective activities (M. Naveed et al., 2018).

Environmental Impact and Degradation

The degradation and environmental fate of thiophene-based compounds are critical considerations in their scientific applications. Research on solvent developments for the extraction of carboxylic acids from aqueous streams highlights the importance of understanding the environmental interactions of sulfur-containing compounds (L. Sprakel, B. Schuur, 2019).

Eigenschaften

IUPAC Name |

methyl 3-amino-5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4S3/c1-5(2)18(13,14)8-6(11)7(9(12)15-3)17-10(8)16-4/h5H,11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKNYIHVISBSOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=C(SC(=C1N)C(=O)OC)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381058 |

Source

|

| Record name | Methyl 3-amino-5-(methylsulfanyl)-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26726885 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Methyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate | |

CAS RN |

175202-07-0 |

Source

|

| Record name | Methyl 3-amino-5-(methylsulfanyl)-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenyl methacrylate](/img/structure/B66532.png)

![6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole](/img/structure/B66535.png)

![[(1S,4R)-4-aminocyclohex-2-en-1-yl]methanol](/img/structure/B66537.png)

![(R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid](/img/structure/B66546.png)

![2-[(E)-2-Chloroethenyl]pyridine](/img/structure/B66551.png)